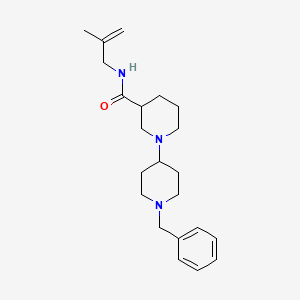![molecular formula C21H20N4O3 B3815924 [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3815924.png)
[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid
Descripción general
Descripción
[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPA is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The exact mechanism of action of [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in gene expression. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has also been shown to have neuroprotective effects, and it has been suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments is its wide range of potential applications. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have anti-cancer properties, anti-inflammatory properties, and neuroprotective effects, making it a promising candidate for use in various research studies. However, one of the limitations of using [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments is its potential toxicity. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have toxic effects at high concentrations, and it is important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for research related to [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid. One potential direction is to investigate the potential applications of [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to explore the use of [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid and its potential toxicity.
Aplicaciones Científicas De Investigación
[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been widely used in various scientific research studies due to its potential applications in biomedical research. One of the primary applications of [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is in the field of cancer research, where it has been shown to have anti-cancer properties. [(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has also been used in studies related to inflammation, neurodegenerative diseases, and metabolic disorders.
Propiedades
IUPAC Name |
2-[2-[bis(pyridin-3-ylmethyl)carbamoyl]anilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(27)13-24-19-8-2-1-7-18(19)21(28)25(14-16-5-3-9-22-11-16)15-17-6-4-10-23-12-17/h1-12,24H,13-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWMBCWKAMTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)CC3=CN=CC=C3)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-{[Bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B3815842.png)
![N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B3815848.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B3815870.png)
![6-(3-chlorophenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3815873.png)
![1-ethyl-5-methyl-N-{3-[(4-methylphenyl)amino]-3-oxopropyl}-1H-pyrazole-4-carboxamide](/img/structure/B3815874.png)
![N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B3815880.png)
![5-(6-methoxy-1,3-benzodioxol-5-yl)-1-[(1S)-2-methoxy-1-methylethyl]-4-phenyl-1H-imidazole](/img/structure/B3815890.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3815902.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B3815910.png)
![4-ethyl-5-[(1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3815920.png)
methanone](/img/structure/B3815929.png)

![N'-(2,5-dimethylphenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B3815949.png)